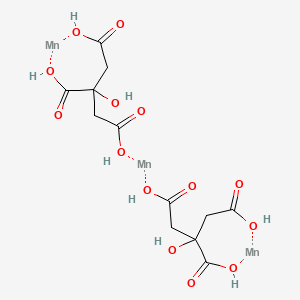
ADP (cyclohexanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in the conversion of adenosine diphosphate to adenosine triphosphate by ATP synthases, which is crucial for cellular energy transfer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the phosphorylation of adenosine monophosphate. The reaction conditions often require the presence of phosphorylating agents and specific catalysts to ensure the formation of the diphosphate group. The compound is then crystallized and purified to achieve the desired purity level.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Types of Reactions:
Oxidation: Adenosine 5’-diphosphate bis(cyclohexylammonium) salt can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphate groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Oxidized adenine derivatives.
Reduction Products: Reduced forms of the nucleotide.
Substitution Products: Various substituted phosphates and adenine derivatives.
Aplicaciones Científicas De Investigación
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in luminometry and in suramin inhibition assays.
Biology: Plays a role in studies involving energy metabolism and nucleotide interactions.
Industry: Utilized in the production of various biochemical reagents and as a component in diagnostic assays.
Mecanismo De Acción
The compound exerts its effects primarily through its conversion to adenosine triphosphate by ATP synthases. This conversion is essential for cellular energy transfer. Additionally, adenosine 5’-diphosphate bis(cyclohexylammonium) salt affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1. Upon conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .
Comparación Con Compuestos Similares
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-diphosphate disodium salt
- Adenosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-monophosphate disodium salt
Uniqueness: Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylammonium ions, which can influence its solubility and stability. This makes it particularly useful in certain biochemical assays where these properties are advantageous .
Propiedades
Fórmula molecular |
C22H41N7O10P2 |
|---|---|
Peso molecular |
625.5 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2 |
Clave InChI |
SCOUEIPNDLFPCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)
![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)


![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B13383751.png)

![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
